5-Chloro-1H-pyrazolo[3,4-B]pyrazine
Overview
Description
5-Chloro-1H-pyrazolo[3,4-B]pyrazine is a chemical compound that belongs to the class of pyrazolopyridines . It is a useful research chemical and has been used in various scientific studies .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes this compound, has been reported in several studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of this compound is closely related to the structures of adenine and guanine, which are purine bases . This structural similarity has attracted the interest of medicinal chemists .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been explored in various studies . These reactions often involve the addition of various substituents to the pyrazolopyridine system .Scientific Research Applications
Anticancer and Antimicrobial Applications
5-Chloro-1H-pyrazolo[3,4-B]pyrazine derivatives have shown potential in cancer and microbial treatment research. For example, certain compounds derived from 5-chloro pyrazolo[3,4-b]pyrazine carbonitrile exhibited remarkable activities against pathogenic strains of bacteria and fungi. Additionally, some of these compounds demonstrated promising anticancer action against colon and breast cancer cells (Zaki et al., 2020).
Synthesis of Novel Heterocycles
Novel heterocyclic compounds, such as furo[3,2-e]pyrazolo[3,4-b]pyrazines, were synthesized using this compound derivatives. These compounds hold promise for future pharmacological studies (El‐Dean et al., 2018).
Antifungal and Antibacterial Activities
New derivatives of pyrazolo[3,4-b]pyrazine, which can be synthesized from compounds related to this compound, were prepared and evaluated for their antifungal and antibacterial activities, showing potential in antimicrobial research (El‐Emary, 2006).
Catalytic Applications
The chloro derivative of pyrazolo[3,4-b]pyrazine has been used in various catalytic processes. For instance, it played a role in the synthesis of polysubstituted pyrazolo[3,4‐b]pyridine‐3‐carbohydrazide and pyrazolo[3,4‐d]pyridazine derivatives, which are important in catalytic chemistry (Bhavsar et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-1H-pyrazolo[3,4-b]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-2-7-5-3(9-4)1-8-10-5/h1-2H,(H,7,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYECUHMBHBVKPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C=NNC2=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.